molecular formula C9H17NO3 B1342810 2-Methyl-N-(3-methylbutanoyl)alanine CAS No. 1219980-58-1

2-Methyl-N-(3-methylbutanoyl)alanine

Cat. No.: B1342810
CAS No.: 1219980-58-1
M. Wt: 187.24 g/mol
InChI Key: RMAZLPUAVGGIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Methyl-N-(3-methylbutanoyl)alanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-Methyl-N-(3-methylbutanoyl)alanine has several scientific research applications. It is used in chemistry for studying its chemical properties and reactions. In biology and medicine, it is studied for its potential effects on biological systems and its role in various metabolic pathways. Additionally, it has applications in the industry, particularly in the synthesis of other compounds and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(3-methylbutanoyl)alanine involves its interaction with specific molecular targets and pathways. As an amino acid, it can be involved in protein synthesis and other metabolic processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

2-Methyl-N-(3-methylbutanoyl)alanine can be compared with other similar compounds, such as other amino acids. Similar compounds include isoleucine, leucine, and valine, which are also branched-chain amino acids. The uniqueness of this compound lies in its specific chemical structure and properties .

Properties

IUPAC Name

2-methyl-2-(3-methylbutanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(2)5-7(11)10-9(3,4)8(12)13/h6H,5H2,1-4H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAZLPUAVGGIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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